
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one, commonly known as Hydroxychlorokine, is a synthetic drug that has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus. The compound was first synthesized in 1946 and has since been used extensively in the medical field. In recent years, Hydroxychlorokine has gained attention due to its potential as a treatment for COVID-19.
作用機序
Hydroxychlorokine is believed to work by interfering with the ability of the virus to bind to host cells. The compound is thought to inhibit the entry of the virus into cells by altering the pH of the endosome, thereby preventing the virus from replicating. Additionally, Hydroxychlorokine has been shown to have immunomodulatory effects, which may help to reduce inflammation and prevent cytokine storms in COVID-19 patients.
Biochemical and Physiological Effects:
Hydroxychlorokine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the release of cytokines, which are involved in the inflammatory response. Additionally, Hydroxychlorokine has been shown to inhibit the activity of certain enzymes, including phospholipase A2 and lysosomal acid hydrolases. These effects may contribute to the compound's anti-inflammatory and immunomodulatory properties.
実験室実験の利点と制限
Hydroxychlorokine has several advantages for use in lab experiments. The compound is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Hydroxychlorokine has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the compound has been shown to have variable efficacy in treating COVID-19, which may make it difficult to draw definitive conclusions from lab experiments.
将来の方向性
There are several future directions for research on Hydroxychlorokine. One area of interest is the development of more effective dosing regimens for COVID-19 patients. Additionally, there is a need for further research into the mechanism of action of Hydroxychlorokine, particularly with respect to its immunomodulatory effects. Finally, there is a need for larger, well-designed clinical trials to determine the efficacy of Hydroxychlorokine in treating COVID-19.
合成法
Hydroxychlorokine is synthesized by reacting 4-chlorobenzoyl chloride with 1-(4-hydroxypiperidin-1-yl)propan-2-ol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with phenoxyacetic acid to produce 1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one.
科学的研究の応用
Hydroxychlorokine has been extensively studied for its potential therapeutic effects on various diseases, including malaria, rheumatoid arthritis, and lupus. In recent years, the compound has gained attention as a potential treatment for COVID-19. Several studies have been conducted to investigate the efficacy of Hydroxychlorokine in treating COVID-19, with mixed results.
特性
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(18-13-5-3-2-4-6-13)14(17)15-9-7-12(16)8-10-15/h2-6,11-12,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUTYAAILBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
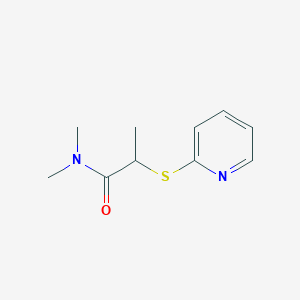
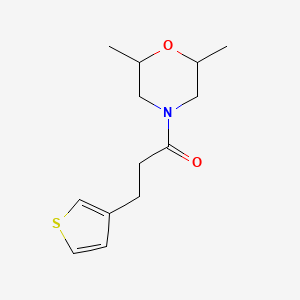
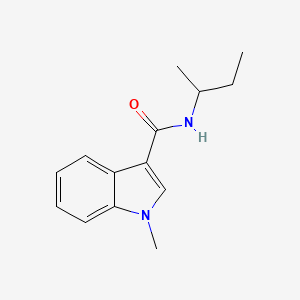

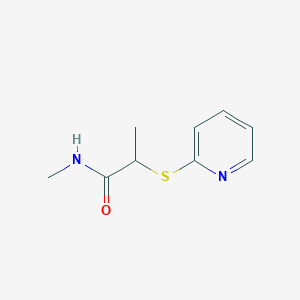
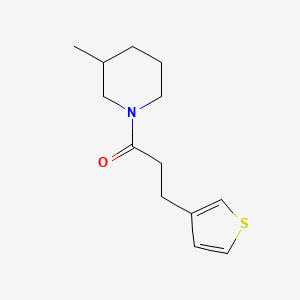

![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)